molecular formula C18H15BrN2O3 B2577013 2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-ethoxyphenol CAS No. 850735-85-2

2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-ethoxyphenol

Cat. No.: B2577013
CAS No.: 850735-85-2
M. Wt: 387.233
InChI Key: KAFMDJDBVBOLEF-UHFFFAOYSA-N
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Description

2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-ethoxyphenol is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a 2-bromophenoxy group at position 5 and a 5-ethoxyphenol moiety at position 2. Its synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic aromatic substitution reactions, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

2-[5-(2-bromophenoxy)pyrimidin-4-yl]-5-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c1-2-23-12-7-8-13(15(22)9-12)18-17(10-20-11-21-18)24-16-6-4-3-5-14(16)19/h3-11,22H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFMDJDBVBOLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC=NC=C2OC3=CC=CC=C3Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-ethoxyphenol typically involves a series of organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-ethoxyphenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for Suzuki–Miyaura coupling). The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce phenolic derivatives, while substitution reactions may yield various substituted phenols.

Scientific Research Applications

2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-ethoxyphenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Substituents Molecular Formula Key Properties/Applications Reference
2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-ethoxyphenol - 5-(2-Bromophenoxy)
- 4-(5-ethoxyphenol)
C₁₈H₁₅BrN₂O₃ Higher lipophilicity (logP ~3.8) due to ethoxy; ortho-bromo may enhance halogen bonding N/A
2-[2-amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-methoxyphenol (CAS 105258-12-6) - 5-(4-Bromophenyl)
- 2-amino
- 5-methoxy
C₁₇H₁₄BrN₃O₂ Para-bromo reduces steric hindrance; amino group enhances hydrogen bonding (e.g., kinase inhibition) [6]
2-Methoxy-ethanesulfamic acid {5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yloxy)-ethoxy]-pyrimidin-4-yl}amide - Sulfamoyl group
- Dual bromo substituents
- Methoxy-ethoxy chain
C₂₀H₂₁Br₂N₅O₅S Endothelin receptor antagonist; sulfamoyl group improves metabolic stability [10]
2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol - 5-(4-Methoxyphenoxy)
- 2-amino
- 2-chlorobenzyloxy
C₂₄H₂₀ClN₃O₄ Chlorobenzyloxy enhances lipophilicity (logP ~4.2); amino group supports target binding [12]
2-(4-Bromophenyl)-3-ethoxyacrolein - 4-Bromophenyl
- Ethoxyacrolein
C₁₁H₁₁BrO₂ Intermediate for pyrimidine synthesis; ethoxy group aids solubility in polar solvents [1]

Structural and Functional Analysis

  • Dual bromo substituents in sulfamide derivatives (e.g., ) increase molecular weight and polar surface area, impacting blood-brain barrier permeability .
  • Oxygen-Containing Substituents: The ethoxy group in the target compound (vs. Sulfamoyl groups (e.g., ) enhance hydrogen-bonding capacity and metabolic stability, making such compounds suitable for prolonged receptor antagonism .
  • Amino vs. Hydroxyl Groups: Amino-substituted pyrimidines (e.g., ) exhibit stronger hydrogen-bonding interactions with kinases or nucleic acids, whereas phenolic hydroxyl groups may participate in antioxidant mechanisms or metal chelation .

Biological Activity

The compound 2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-ethoxyphenol is a pyrimidine derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Formula and Structure

  • IUPAC Name : 2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-ethoxyphenol
  • Molecular Formula : C18H15BrN2O2
  • Molecular Weight : 373.23 g/mol

The structure of the compound features a pyrimidine ring substituted with a bromophenoxy group and an ethoxyphenol moiety, which contributes to its biological properties.

Physical Properties

PropertyValue
Molecular Weight373.23 g/mol
Melting PointNot available
SolubilityNot available

Antimicrobial Properties

Research has indicated that 2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-ethoxyphenol exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting it could serve as a potential candidate for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have reported that it induces apoptosis in several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the modulation of apoptotic pathways, particularly through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has also been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which could make it useful in treating inflammatory diseases such as arthritis.

The biological activity of 2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-ethoxyphenol is attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cell signaling pathways, which may lead to reduced proliferation of cancer cells.
  • Signal Transduction Modulation : It modulates pathways such as NF-kB and MAPK, which are crucial for inflammatory responses and cancer progression.
  • Induction of Apoptosis : By activating apoptotic pathways, it promotes programmed cell death in tumor cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various concentrations of 2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-ethoxyphenol against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as an antibiotic agent.

Study 2: Anticancer Properties

In vitro assays conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM). Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.

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